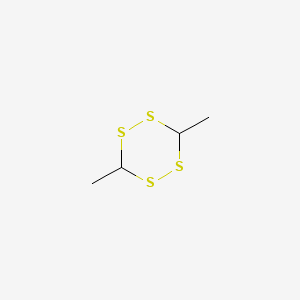
3,6-Dimethyl-1,2,4,5-tetrathiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethyl-1,2,4,5-tetrathiane is an organosulfur compound with the molecular formula C₄H₈S₄. It is a cyclic compound containing four sulfur atoms and two methyl groups attached to the carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-1,2,4,5-tetrathiane can be synthesized through the reaction of ethane-1,1-dithiol with oxygen. The reaction typically involves the oxidation of ethane-1,1-dithiol in the presence of oxygen, leading to the formation of the cyclic tetrathiane compound .
Industrial Production Methods
化学反应分析
Types of Reactions
3,6-Dimethyl-1,2,4,5-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to simpler sulfur compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Substituting Agents: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler thiol compounds.
科学研究应用
Chemical Structure and Identifiers
The chemical structure of 3,6-Dimethyl-1,2,4,5-tetrathiane features a six-membered ring containing four sulfur atoms and two methyl groups attached to the 3 and 6 positions . Key identifiers include:
- IUPAC Name: this compound
- InChI: InChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3
- InChIKey: OLLSVBUNSGNIRV-UHFFFAOYSA-N
- SMILES: CC1SSC(SS1)C
- Molecular Formula: C4H8S4
Synthesis of Tetrazine Derivatives
Tetrazine derivatives, while not the same as tetrathianes, have significant applications in various fields . These applications indirectly relate to the broader utility of sulfur-containing heterocyclic compounds in chemical synthesis:
- Building Blocks: 1,2,4,5-tetrazines can be used for preparing natural products, bioactive compounds, high-energy materials, and other heterocyclic compounds .
- Electronic Devices: Tetrazine derivatives are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors .
Data Table: Related Organosulfur Compounds in Flavor Chemistry
作用机制
The mechanism of action of 3,6-Dimethyl-1,2,4,5-tetrathiane involves its interaction with molecular targets through its sulfur atoms. The compound can undergo redox reactions, influencing various biochemical pathways. Its ability to form stable cyclic structures with sulfur atoms makes it a unique compound in redox chemistry .
相似化合物的比较
Similar Compounds
1,2,4,5-Tetrathiane: A similar compound without the methyl groups.
1,2,3,4-Tetrathiane: Another sulfur-containing cyclic compound with a different arrangement of sulfur atoms.
Ethane-1,1-dithiol: A precursor to 3,6-Dimethyl-1,2,4,5-tetrathiane.
Uniqueness
This compound is unique due to the presence of methyl groups, which influence its chemical reactivity and stability. The methyl groups provide steric hindrance, affecting the compound’s interactions with other molecules and its overall chemical behavior .
生物活性
3,6-Dimethyl-1,2,4,5-tetrathiane is an organosulfur compound characterized by its unique tetrathiane ring structure, consisting of four sulfur atoms and two methyl groups at the 3 and 6 positions. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and interactions with biological molecules.
- Molecular Formula : C₄H₈S₄
- Molecular Weight : 184.366 g/mol
- Structure : The compound features a six-membered ring with four sulfur atoms.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that this compound may possess significant antimicrobial activity. The mechanism is believed to involve redox reactions that generate reactive sulfur species capable of interacting with various biological targets .
- Interaction with Biological Molecules : The reactive sulfur species produced by this compound can interact with proteins and nucleic acids, potentially modulating cellular processes. This interaction may lead to alterations in enzymatic activity or gene expression .
The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions and react with thiol groups in proteins. This capability allows it to influence various biochemical pathways:
- Reactive Sulfur Species Generation : The compound can produce reactive sulfur species through redox reactions, which can modify cellular components and lead to biological effects such as antimicrobial activity .
- Metal Ion Complexation : Its ability to interact with metal ions may enhance its utility in biological systems where metal ion interactions are crucial.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study demonstrated that this compound exhibited significant antimicrobial effects against various bacterial strains. The results indicated a dose-dependent response with higher concentrations leading to increased inhibition of bacterial growth.
- Cellular Interaction Study :
- Flavor Compound Analysis :
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds in the organosulfur class:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethane-1,1-dithiol | C₂H₄S₂ | Precursor in synthesis; simpler structure |
| 1,2,4,5-Tetrathiane (diethyl) | C₈H₁₈S₄ | Similar ring structure but with ethyl groups |
| 3-Methyl-1,2-dithiolane | C₄H₈S₂ | Contains fewer sulfur atoms; less complex |
The distinct substitution pattern and stability provided by the tetrathiane ring structure enhance the utility of this compound in various applications.
属性
CAS 编号 |
75100-47-9 |
|---|---|
分子式 |
C4H8S4 |
分子量 |
184.4 g/mol |
IUPAC 名称 |
3,6-dimethyl-1,2,4,5-tetrathiane |
InChI |
InChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3 |
InChI 键 |
OLLSVBUNSGNIRV-UHFFFAOYSA-N |
规范 SMILES |
CC1SSC(SS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















